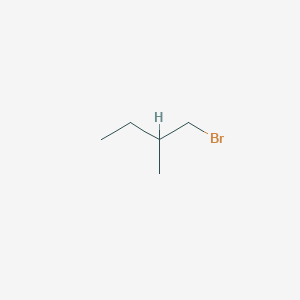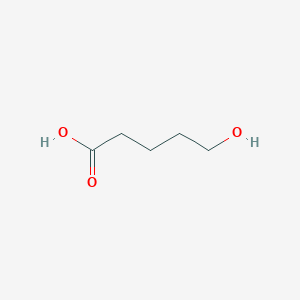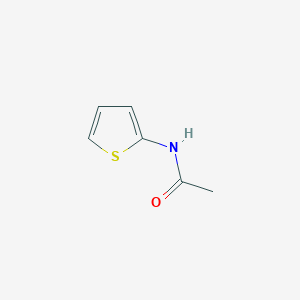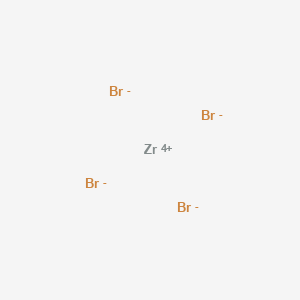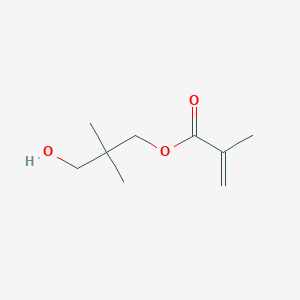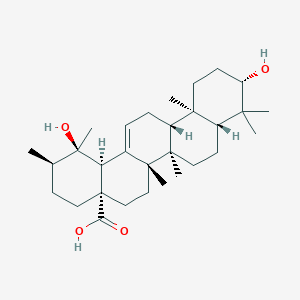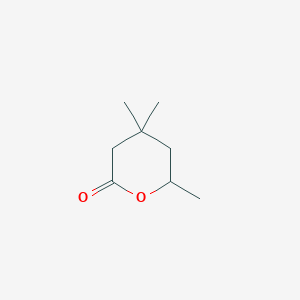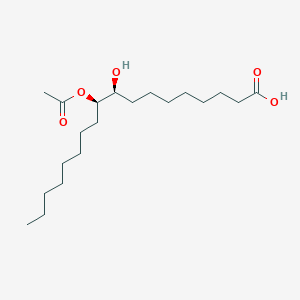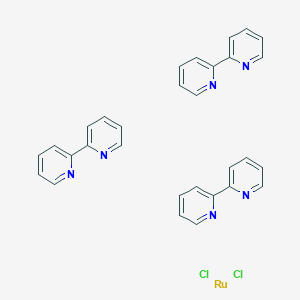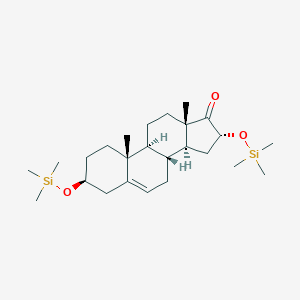
Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)-, also known as ATBS, is a synthetic steroid that has been widely used in scientific research applications. This compound has been found to have potential applications in the fields of medicine, biochemistry, and physiology due to its unique structural and chemical properties.
Mecanismo De Acción
The mechanism of action of Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- is not fully understood, but it is believed to act through the androgen receptor pathway. Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to bind to the androgen receptor with high affinity, leading to the activation of downstream signaling pathways that result in the observed physiological effects.
Biochemical and Physiological Effects:
Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- can stimulate the growth of osteoblasts, leading to increased bone density. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to stimulate muscle growth and improve insulin sensitivity in animal models. Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has also been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has several advantages as a research compound. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to have a high affinity for the androgen receptor, making it a useful tool for studying androgen receptor signaling pathways. However, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has some limitations as a research compound. It is expensive and may not be readily available in some laboratories. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)-. One area of interest is the potential use of Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- as a treatment for osteoporosis and other bone-related diseases. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- may have applications in the treatment of muscle wasting disorders and insulin resistance. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)-.
Métodos De Síntesis
The synthesis of Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- involves the reaction of androstenedione with trimethylsilyl chloride in the presence of a catalyst such as aluminum chloride. This reaction results in the formation of the trimethylsilyl ether derivative of androstenedione, which is then converted into Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- by reaction with trifluoroacetic acid.
Aplicaciones Científicas De Investigación
Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been widely used in scientific research due to its potential applications in the fields of medicine, biochemistry, and physiology. This steroid has been found to have beneficial effects on bone density, muscle growth, and insulin sensitivity. Additionally, Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- has been found to have anti-inflammatory and anti-cancer properties, making it a promising compound for the treatment of various diseases.
Propiedades
Número CAS |
13111-28-9 |
|---|---|
Nombre del producto |
Androst-5-en-17-one, 3beta,16alpha-bis(trimethylsiloxy)- |
Fórmula molecular |
C25H44O3Si2 |
Peso molecular |
448.8 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S,16R)-10,13-dimethyl-3,16-bis(trimethylsilyloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H44O3Si2/c1-24-13-11-18(27-29(3,4)5)15-17(24)9-10-19-20(24)12-14-25(2)21(19)16-22(23(25)26)28-30(6,7)8/h9,18-22H,10-16H2,1-8H3/t18-,19+,20-,21-,22+,24-,25-/m0/s1 |
Clave InChI |
BDPGVCUMZYXUEQ-PZKPWAJGSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O[Si](C)(C)C)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O[Si](C)(C)C)C)O[Si](C)(C)C |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O[Si](C)(C)C)C)O[Si](C)(C)C |
Sinónimos |
3β,16α-Bis(trimethylsiloxy)androst-5-en-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



